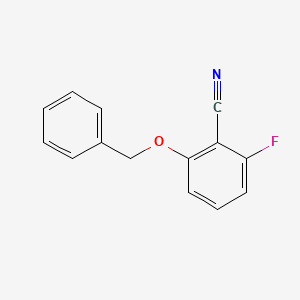

2-Benzyloxy-6-fluorobenzonitrile

Beschreibung

Significance within Benzonitrile (B105546) Chemistry

Benzonitriles are a class of organic compounds containing the C≡N functional group attached to a benzene (B151609) ring. They are fundamental precursors in the synthesis of a wide array of chemicals. The significance of 2-Benzyloxy-6-fluorobenzonitrile within this class stems from its identity as a multifunctional building block. sigmaaldrich.combenthamscience.com Organic building blocks are essential components used for the modular assembly of complex molecular structures. sigmaaldrich.com

The strategic placement of the fluorine and benzyloxy groups on the benzonitrile ring imparts specific properties and reactivity. The fluorine atom can significantly alter the electronic properties of the molecule, influencing its reactivity and the biological properties of its derivatives. nih.gov The benzyloxy group often serves as a protecting group for a hydroxyl function, which can be removed at a later synthetic stage to reveal a reactive site. For instance, a documented synthesis route involves the reaction of 2-fluoro-6-hydroxybenzonitrile (B118944) with benzyl (B1604629) bromide, demonstrating its role as a protected precursor. chemicalbook.com This allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group, enhancing synthetic efficiency and precision.

Fluorinated benzonitriles, as a subclass, are critical intermediates in the pharmaceutical and agrochemical industries. nbinno.coma2bchem.com They are instrumental in the synthesis of bioactive compounds where the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. acs.org

Historical Context of Related Fluorinated Benzonitriles

The study of fluorinated organic compounds, or organofluorine chemistry, is a relatively modern field, despite the long history of fluorine-containing minerals. The industrial use of fluorite, fluorine's primary mineral source, was first described in the 16th century by Georgius Agricola as a flux for smelting ores. wikipedia.orgnih.gov However, elemental fluorine itself was not isolated until 1886 by French chemist Henri Moissan, a feat that earned him a Nobel Prize. acs.orgwikipedia.org

The development of organofluorine chemistry for industrial applications began to accelerate in the 20th century, particularly during World War II with the Manhattan Project. wikipedia.orgnih.gov The introduction of fluorine into organic molecules was found to impart unique and often desirable properties. In the pharmaceutical sector, this led to the development of numerous fluorine-containing drugs. acs.org

The synthesis of fluorinated benzonitriles became important as researchers recognized their value as intermediates for these advanced products. google.com Early methods for introducing fluorine into aromatic systems often involved harsh conditions. However, the development of new fluorinating agents and catalytic methods has made the synthesis of compounds like this compound more accessible. nih.gov The importance of this class of compounds is highlighted by their use in synthesizing everything from pharmaceuticals to dyes. google.com For example, 2,6-difluorobenzonitrile (B137791) has been used in the synthesis of 2,4-diamino-5-fluoroquinazoline, demonstrating the utility of fluorinated benzonitriles in creating complex heterocyclic systems. researchgate.net

Current Research Landscape and Future Directions

The current research landscape for fluorinated benzonitriles is focused on leveraging their unique properties to create novel materials and therapeutic agents. These compounds are recognized as key building blocks for producing molecules with specific functionalities. nbinno.coma2bchem.com For example, other fluorinated benzonitriles have been crucial in developing treatments for type II diabetes and in creating advanced materials for Organic Light Emitting Diode (OLED) technology. nbinno.com

Research continues to explore new applications for these versatile intermediates. The primary future directions in the broader field of fluorine chemistry, which will impact the use and synthesis of compounds like this compound, include:

Development of Novel Catalytic Methods : A key priority is the creation of more efficient, selective, and sustainable methods for fluorination. This includes the development of catalytic, redox-neutral protocols that minimize waste and avoid harsh reagents. mdpi.com

Integration with Green Technologies : There is a strong push to incorporate fluorination reactions with sustainable technologies such as flow chemistry, electrochemistry, and photocatalysis. These approaches can lead to safer, more efficient, and scalable syntheses. mdpi.commdpi.com

Late-Stage Functionalization : A significant goal is the design of fluorinating agents and methods that allow for the introduction of fluorine atoms at late stages of a synthetic sequence. This is particularly critical in drug discovery, as it allows for the rapid generation of new analogs of complex, biologically active molecules. mdpi.com

Creation of Novel Bioactive Compounds : Researchers are actively exploring how the unique properties of fluorine can be used to design new medicines. By strategically incorporating fluorine, it is possible to fine-tune the pharmacological profile of a drug candidate. acs.orgnus.edu.sg The ongoing synthesis of new fluorinated building blocks will continue to open up new possibilities for developing therapeutics that could address previously incurable diseases. nus.edu.sg

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKHCBLEEGSDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240470 | |

| Record name | 6-Benzyloxy-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94088-45-6 | |

| Record name | 2-Fluoro-6-(phenylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzyloxy-2-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzyloxy-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-benzyloxy-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis Strategies for 2-Benzyloxy-6-fluorobenzonitrile

The preparation of this compound is typically achieved through a multi-step synthetic sequence. A common and logical approach involves the initial synthesis of a key intermediate, 2-fluoro-6-hydroxybenzonitrile (B118944), followed by an etherification reaction to introduce the benzyl (B1604629) group.

Multi-Step Synthesis from Benzene (B151609) Derivatives

A prevalent synthetic route commences with a difluorinated benzene derivative, which undergoes subsequent functional group transformations to yield the target molecule. A representative pathway starts from 2,6-difluorobenzonitrile (B137791). This starting material can be synthesized from 2,6-dichlorobenzonitrile (B3417380) through a halogen exchange reaction. chemicalbook.com

The synthetic sequence can be outlined as follows:

Synthesis of 2,6-Difluorobenzonitrile : This intermediate can be prepared from 2,6-dichlorobenzonitrile by treatment with potassium fluoride (B91410) in a high-boiling polar aprotic solvent like sulfolane (B150427). chemicalbook.com

Hydroxylation : One of the fluorine atoms in 2,6-difluorobenzonitrile is selectively replaced by a hydroxyl group. This nucleophilic aromatic substitution can be achieved using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent. This step leads to the formation of 2-fluoro-6-hydroxybenzonitrile.

Etherification : The final step involves the Williamson ether synthesis, where the hydroxyl group of 2-fluoro-6-hydroxybenzonitrile reacts with benzyl bromide in the presence of a base (e.g., potassium carbonate) to afford this compound. achemblock.comnih.gov

An alternative approach to the key intermediate, 2-fluoro-6-hydroxybenzonitrile, can start from 3,5-difluoroaniline. This route involves bromination, followed by diazotization and hydrolysis to introduce the hydroxyl group, and finally, a cyanation reaction. researchgate.net

Fluorination Techniques

The introduction of the fluorine atom onto the benzene ring is a critical step in the synthesis of this compound. A common industrial method for producing fluorinated aromatic compounds is through halogen exchange (Halex) reactions. In the context of synthesizing the precursor 2,6-difluorobenzonitrile, this involves the substitution of chlorine atoms with fluorine atoms.

The fluorination of 2,6-dichlorobenzonitrile is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF). The reaction is generally performed in a polar, aprotic solvent at elevated temperatures. chemicalbook.comgoogle.com The choice of solvent is crucial for the reaction's success, with high-boiling point solvents like sulfolane being effective. chemicalbook.com The efficiency of this fluorination can be high, with some processes reporting yields of up to 98% for the conversion to 2,6-difluorobenzonitrile. google.com

Etherification Procedures

The final step in the most common synthetic pathway to this compound is the formation of the benzyl ether linkage. This is typically achieved through a Williamson ether synthesis. This classical organic reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the synthesis of this compound, the precursor 2-fluoro-6-hydroxybenzonitrile is treated with a base, such as potassium carbonate or sodium hydride, to generate the corresponding phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction with benzyl bromide or benzyl chloride to form the desired ether. The reaction is generally carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

| Reaction Step | Starting Material | Product | Reagents and Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Fluorination | 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile | KF, Sulfolane | ~98% | google.com |

| Cyanation | 2,6-Difluorobromobenzene | 2,6-Difluorobenzonitrile | K4[Fe(CN)6], Pd catalyst, Na2CO3 | Not specified | google.com |

| Dehydration | 2,6-Difluorobenzamide | 2,6-Difluorobenzonitrile | (EtO)3SiH, Fe catalyst, THF | 87% | chemicalbook.com |

| Etherification | 2-Fluoro-6-hydroxybenzonitrile | This compound | Benzyl bromide, K2CO3, Acetone | High (qualitative) | General Williamson Ether Synthesis |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in the chemical industry. For the synthesis of this compound and its intermediates, several green chemistry principles can be applied.

One of the primary concerns in nitrile synthesis is the high toxicity of many cyanide reagents. The use of potassium ferrocyanide (K4[Fe(CN)6]) as a cyanide source is a significant step towards a greener process, as it is considerably less toxic than alkali metal cyanides like sodium cyanide or potassium cyanide. google.com

In the context of fluorination, while the Halex reaction is effective, it often requires high temperatures and polar aprotic solvents, which can be difficult to recover and recycle. Research into catalytic fluorination methods that can operate under milder conditions is an active area of investigation. Furthermore, the development of enzymatic or chemoenzymatic methods for the selective fluorination of aromatic rings could offer a more sustainable alternative in the future. nih.gov For instance, recent advancements have shown the possibility of using safer and more easily handled fluorinating agents. eurekalert.org

The choice of solvents and catalysts also plays a crucial role in the greenness of a synthetic route. The use of water as a solvent, where possible, and the development of recoverable and reusable catalysts are key objectives in green chemistry. While the synthesis of this compound may still rely on traditional organic solvents, ongoing research into greener solvent alternatives and catalytic systems will likely provide more sustainable manufacturing processes in the future.

Derivatization and Structural Modification

The presence of three distinct functional groups—nitrile, fluoro, and benzyloxy—on the aromatic ring of this compound provides a rich platform for a variety of chemical modifications. These transformations are pivotal for tailoring the molecule's properties for specific applications, particularly in the realm of medicinal chemistry and materials science.

Exploration of Functional Group Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. Each group offers a unique handle for chemical manipulation, allowing for selective transformations.

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Furthermore, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Another significant reaction is its conversion into a tetrazole ring, a common bioisostere for carboxylic acids in drug design. nih.gov This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid. nih.govorganic-chemistry.org

The fluoro group (-F) , being ortho to the electron-withdrawing nitrile group, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine atom by a variety of nucleophiles. For instance, reaction with amines can lead to the formation of 2-amino-6-(benzyloxy)benzonitrile derivatives. ossila.comlibretexts.org This reactivity is crucial for introducing nitrogen-containing substituents onto the aromatic ring.

The benzyloxy group (-OCH₂Ph) serves as a protecting group for the phenolic hydroxyl group. This group is generally stable but can be cleaved under specific conditions to unveil the corresponding phenol, 2-fluoro-6-hydroxybenzonitrile. tcichemicals.comtcichemicals.com A common method for debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source.

Preparation of Benzonitrile (B105546) Derivatives with Tailored Properties

The strategic modification of this compound allows for the synthesis of derivatives with fine-tuned electronic, steric, and pharmacokinetic properties. These tailored molecules are often designed to interact with specific biological targets or to possess desired material characteristics.

One of the most common modifications involves the nucleophilic substitution of the activated fluorine atom. By reacting this compound with a diverse range of amines, a library of 2-substituted aminobenzonitrile derivatives can be generated. This approach is instrumental in exploring the chemical space around the core scaffold and optimizing biological activity. The choice of the incoming amine can significantly influence the properties of the resulting molecule, such as its basicity, lipophilicity, and hydrogen bonding capacity. mdpi.com

Another key derivatization strategy is the transformation of the nitrile group into a tetrazole. The resulting 5-substituted tetrazole derivatives are often used as metabolically stable mimics of carboxylic acids in medicinal chemistry. nih.govbeilstein-journals.orggoogle.com The synthesis typically involves the reaction of the nitrile with an azide source, a process that can be facilitated by various catalysts. organic-chemistry.org

The following table summarizes some key derivatization reactions of this compound:

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | R-NH₂ | 2-(R-amino)-6-(benzyloxy)benzonitrile | Nucleophilic Aromatic Substitution |

| This compound | NaN₃, Lewis Acid | 5-(2-(Benzyloxy)-6-fluorophenyl)-1H-tetrazole | Tetrazole Formation |

| This compound | H₂/Pd-C | 2-Fluoro-6-hydroxybenzonitrile | Debenzylation |

| This compound | LiAlH₄, then H₂O | (2-(Benzyloxy)-6-fluorophenyl)methanamine | Nitrile Reduction |

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. This compound is a valuable starting material for generating analogues for such studies.

By systematically modifying each part of the molecule—the benzyloxy group, the fluorine atom, and the nitrile group—researchers can probe the specific interactions between the molecule and its biological target. For example, the phenyl ring of the benzyloxy group can be substituted with various groups (e.g., electron-donating or electron-withdrawing) to investigate the impact of electronic and steric effects on activity.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in the synthesis and transformation of this compound, offering efficient and selective methods for bond formation and functional group manipulation. Both base-promoted and metal-catalyzed protocols are employed to achieve desired chemical outcomes.

Base-Promoted Protocols

Base-promoted reactions are frequently utilized in the derivatization of this compound, particularly for nucleophilic aromatic substitution. The presence of a base is often essential to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity and facilitating the displacement of the fluoride ion.

A common and mild base used for this purpose is potassium carbonate (K₂CO₃). In the presence of a suitable solvent, K₂CO₃ can effectively promote the reaction of this compound with a variety of nucleophiles, including phenols and amines. The choice of base is critical and can influence the reaction rate and yield. Stronger bases may also be employed, depending on the pKa of the nucleophile and the desired reaction conditions. These base-promoted protocols provide a straightforward and often high-yielding route to a wide array of derivatives.

Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the modification of this compound, enabling reactions that are often difficult or impossible to achieve through other means.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are prominent examples. nih.govyoutube.com While the direct coupling at the C-F bond can be challenging, specialized palladium catalysts and ligands have been developed to facilitate such transformations on fluoroarenes. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives.

Metal catalysts are also pivotal in the transformation of the nitrile group. For instance, metal-catalyzed cyanation reactions can be employed in the synthesis of the parent compound itself or its analogues. snnu.edu.cnnih.govresearchgate.netgoogle.com Furthermore, metal hydrides are commonly used for the reduction of the nitrile to a primary amine. The choice of metal catalyst and reaction conditions is crucial for achieving high selectivity and yield in these transformations.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the precise arrangement of atoms within the 2-Benzyloxy-6-fluorobenzonitrile molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR analysis, conducted in deuterated dimethyl sulfoxide (DMSO-d6) at a frequency of 400 MHz, reveals distinct signals corresponding to the different protons in the molecule. The benzylic protons (OCH₂) appear as a singlet at 5.27 ppm. The aromatic protons of the benzyl (B1604629) group show characteristic multiplets: a doublet at 7.43 ppm with a coupling constant (J) of 7.0 Hz, a triplet at 7.38 ppm (J = 7.4 Hz), and a doublet at 7.32 ppm (J = 7.1 Hz). The protons on the fluorinated benzonitrile (B105546) ring exhibit a multiplet between 7.73 and 7.62 ppm, a doublet at 7.16 ppm (J = 8.7 Hz), and a triplet at 7.03 ppm (J = 8.8 Hz).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.73 - 7.62 | m | - | Aromatic H |

| 7.43 | d | 7.0 | Aromatic H (Benzyl) |

| 7.38 | t | 7.4 | Aromatic H (Benzyl) |

| 7.32 | d | 7.1 | Aromatic H (Benzyl) |

| 7.16 | d | 8.7 | Aromatic H |

| 7.03 | t | 8.8 | Aromatic H |

| 5.27 | s | - | -OCH₂- |

Carbon-13 NMR (¹³C NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) Analysis

Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the benzonitrile ring. The chemical shift of this signal would be influenced by the electronic environment created by the neighboring nitrile and benzyloxy groups. The signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry shows a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 228.0. This confirms the molecular weight of the compound to be 227 g/mol , consistent with its molecular formula of C₁₄H₁₀FNO. Further fragmentation analysis would likely show the loss of the benzyl group (C₇H₇) as a prominent fragment ion.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 228.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The C-O-C stretching of the ether linkage would likely appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The C-F stretching vibration would be observed in the fingerprint region, typically around 1000-1250 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220-2240 |

| C-O-C (Ether) | ~1200-1300, ~1000-1100 |

| C-F | ~1000-1250 |

| Aromatic C-H | >3000 |

| Aromatic C=C | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgyoutube.com The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing valuable information about the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light. libretexts.orgshu.ac.uk

For this compound, the primary chromophores are the benzonitrile and the benzene (B151609) ring of the benzyloxy group. These aromatic systems contain delocalized π electrons, which can undergo π → π* transitions. These transitions, which involve promoting an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur in the UV region. shu.ac.ukuomustansiriyah.edu.iq Additionally, the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage possess non-bonding electrons (n-electrons). These can participate in n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands. shu.ac.ukuomustansiriyah.edu.iq

The absorption spectrum of a molecule like this compound is expected to show characteristic bands corresponding to these transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic rings (the fluorine atom, the cyano group, and the benzyloxy group) and the solvent used for the measurement. Polar solvents can lead to shifts in the absorption maxima; for instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents. uomustansiriyah.edu.iq

Table 1: Representative UV-Vis Absorption Data for Aromatic Nitriles (Note: Experimental data for this compound is not readily available. This table presents typical data for related compounds to illustrate expected values.)

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition Type |

| Benzonitrile | Ethanol | 224, 271, 281 | 13,000, 1,000, 600 | π → π |

| 2-Fluorobenzonitrile (B118710) | Methanol | 225, 275, 283 | 12,500, 1,200, 800 | π → π |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, a study on its isomer, 4-(Benzyloxy)-2-fluorobenzonitrile , provides valuable insight into the likely structural features. researchgate.net The analysis of this isomer revealed a monoclinic crystal system with the space group C2/c. The molecule's structure confirmed the connectivity of the atoms and provided precise measurements of the bond lengths and angles within the benzyloxy, fluoro, and benzonitrile moieties. researchgate.net Such data is crucial for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the packing of molecules in the crystal lattice.

Table 2: Crystallographic Data for 4-(Benzyloxy)-2-fluorobenzonitrile researchgate.net

| Parameter | Value |

| Chemical Formula | C14H10FNO |

| Formula Weight | 227.23 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.420 (3) |

| b (Å) | 7.9307 (11) |

| c (Å) | 12.6046 (18) |

| β (°) | 103.433 (2) |

| Volume (Å3) | 2277.1 (5) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (Mg m-3) | 1.326 |

Resonant Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective spectroscopic technique used to study the electronic states of atoms and molecules in the gas phase. wikipedia.org The process typically involves two steps: first, a tunable laser excites a molecule to an intermediate, electronically excited state (S1). A second photon is then absorbed by the excited molecule, providing enough energy to ionize it. wikipedia.orgnih.gov By scanning the wavelength of the first laser and monitoring the resulting ion signal, a spectrum of the intermediate excited state is obtained. ias.ac.in

This technique provides detailed information about the vibrational energy levels of the electronically excited state (S1). mdpi.com For a molecule like this compound, REMPI spectroscopy would reveal the vibrational modes coupled to the electronic transition. Studies on the related molecule 2-fluorobenzonitrile have successfully used two-color REMPI to precisely determine the energy of the S1 state origin (the transition from the lowest vibrational level of the ground state to the lowest vibrational level of the excited state) and to identify various active vibrational modes of the aromatic ring in the excited state. mdpi.comsxu.edu.cnnih.gov

Table 3: Selected S1 State Vibrational Frequencies for 2-Fluorobenzonitrile Determined by REMPI Spectroscopy mdpi.com (Note: This data is for a related compound and serves to illustrate the type of information obtained from a REMPI experiment.)

| Vibrational Mode | Frequency (cm-1) | Description |

| 15 | 136 | In-plane ring mode |

| 6b | 341 | In-plane ring mode |

| 9b | 424 | In-plane ring mode |

| 6a | 500 | In-plane ring mode |

| 1 | 668 | In-plane ring mode |

| 12 | 815 | In-plane ring mode |

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the precise ionization energy of a molecule and to probe the vibrational structure of its cation. kangwon.ac.kr In a MATI experiment, molecules are excited to a series of very high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize these long-lived Rydberg states. semanticscholar.org This method allows for the measurement of vibrational spectra of the resulting cation with much higher resolution than conventional photoelectron spectroscopy. kangwon.ac.kr

For this compound, MATI spectroscopy would provide an accurate adiabatic ionization energy, which is the energy required to remove an electron from the molecule in its ground vibrational state to form the cation, also in its ground vibrational state. Furthermore, the MATI spectrum would reveal the frequencies of the vibrational modes of the molecular cation. This information is critical for understanding how the molecular structure changes upon ionization. For example, studies on 2-fluorobenzonitrile using MATI spectroscopy have precisely determined its adiabatic ionization energy to be 78,650 ± 5 cm-1 and have characterized the vibrational modes of its cation. mdpi.comsxu.edu.cnnih.gov

Table 4: Cationic Ground State (D0) Data for 2-Fluorobenzonitrile from MATI Spectroscopy mdpi.comsxu.edu.cn (Note: This data is for a related compound and serves to illustrate the type of information obtained from a MATI experiment.)

| Parameter / Vibrational Mode | Value (cm-1) |

| Adiabatic Ionization Energy (IE) | 78,650 ± 5 |

| 6b+ | 338 |

| 9b+ | 425 |

| 6a+ | 525 |

| 1+ | 674 |

| 12+ | 822 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These calculations are fundamental in predicting various molecular properties, including geometry, vibrational frequencies, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict the properties of molecules and solids. For a molecule like 2-Benzyloxy-6-fluorobenzonitrile, DFT can be used to calculate its optimized geometry, electronic properties, and vibrational frequencies.

DFT studies on related fluorinated benzonitriles have demonstrated the utility of this approach. For instance, investigations into 2-fluorobenzonitrile (B118710) have utilized DFT at the B3LYP/aug-cc-pvtz level to determine the stable structures and vibrational frequencies for the ground state (S₀), the first excited electronic state (S₁), and the cationic ground state (D₀). mdpi.com Such calculations provide a basis for understanding the molecule's spectroscopic properties and reactivity. The insights from these studies can be extrapolated to predict the behavior of this compound.

A typical output from a DFT study on this compound would involve the calculation of various electronic properties, which are summarized in the table below.

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO (Highest Occupied Molecular Orbital) Energy | Value | eV |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

These values are illustrative and would be determined through specific DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theory and can provide very accurate results, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations could be used to refine the geometric and electronic parameters obtained from DFT. These methods are particularly useful for obtaining highly accurate energies and for studying systems where DFT might not be as reliable. A comparative study using different levels of ab initio theory could provide a comprehensive understanding of the molecule's electronic structure.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict how a small molecule, such as this compound, interacts with a macromolecular target, typically a protein. These studies are instrumental in drug discovery and design.

Molecular docking simulations can predict the preferred orientation of this compound when bound to a protein's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For example, if this compound were to be investigated as an inhibitor of a specific enzyme, docking studies would reveal the amino acid residues in the active site that it interacts with. This information is critical for understanding its mechanism of action and for designing more potent derivatives.

Following molecular docking, the strength of the interaction between the ligand and the protein is quantified by predicting the binding affinity. This is often expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction.

Various scoring functions and more advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity. These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. rsc.org

The predicted binding affinities for a series of compounds, including this compound, against a hypothetical protein target are presented in the table below.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) |

| This compound | Value | Value |

| Reference Inhibitor | Value | Value |

| Derivative 1 | Value | Value |

| Derivative 2 | Value | Value |

These values are illustrative and would be the result of specific molecular docking and binding affinity calculations.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a rotatable benzyloxy group, understanding its conformational preferences is essential.

Energy minimization calculations are performed to find the lowest energy conformation, which is the most stable and likely to be the most populated conformation at equilibrium. This is achieved by systematically altering the geometry of the molecule to find the arrangement with the minimum potential energy. Computational methods like molecular mechanics or quantum mechanics can be used for this purpose. The resulting low-energy conformations provide a realistic representation of the molecule's shape, which is crucial for understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of organic molecules with a high degree of accuracy. spectroscopyonline.com These theoretical calculations can provide a detailed understanding of the vibrational and electronic properties of this compound, as well as its nuclear magnetic resonance (NMR) signature.

Methodologies such as DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are standard for optimizing the molecular geometry and calculating vibrational frequencies. spectroscopyonline.comresearchgate.net The predicted infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the nitrile (C≡N) group, the C-F bond, the benzylic C-O bond, and the aromatic C-H bonds can be calculated. These calculations often include potential energy distribution (PED) analysis to quantify the contribution of individual internal coordinates to each normal vibrational mode. researchgate.net

Similarly, Gauge-Including Atomic Orbital (GIAO) NMR calculations are a reliable method for predicting the ¹H and ¹³C chemical shifts of the molecule. dergipark.org.tr These predictions are valuable for the interpretation of experimental NMR spectra and for confirming the molecular structure. The predicted chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the compound's photophysical properties. nbu.edu.sa

Table 1: Predicted Vibrational Frequencies for this compound This table presents hypothetical, yet representative, predicted vibrational frequencies based on DFT calculations for analogous molecules. The assignments are based on typical vibrational modes for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (CH₂) |

| ~2230 | C≡N stretch |

| ~1600-1580 | Aromatic C=C stretch |

| ~1480 | Aromatic C=C stretch |

| ~1250 | Asymmetric C-O-C stretch |

| ~1100 | C-F stretch |

| ~1050 | Symmetric C-O-C stretch |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table displays exemplary predicted chemical shifts calculated using the GIAO method. The values are illustrative and based on computational studies of similar aromatic compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Phenyl ring) | 7.2-7.5 | ~127-130 |

| Aromatic CH (Benzonitrile ring) | 6.8-7.6 | ~115-160 |

| Benzylic CH₂ | ~5.2 | ~70 |

| C≡N | - | ~117 |

| C-F | - | ~162 (JCF coupling expected) |

| C-O | - | ~158 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed insights into the potential energy surface (PES) of a reaction. nih.gov By mapping the PES, stationary points such as reactants, intermediates, transition states, and products can be identified and their energies calculated. This information is crucial for determining reaction pathways, activation barriers, and reaction rates.

For this compound, computational studies can be applied to explore various potential reactions. For example, the nitrile group can undergo cycloaddition reactions. nih.gov DFT calculations can be used to determine the favorability of different reaction pathways, such as concerted or stepwise mechanisms, and to predict the regioselectivity and stereospecificity of such reactions. nih.govrsc.org

Furthermore, the benzylic ether linkage presents another site for potential reactions, such as cleavage under various conditions. Computational modeling can be used to study the mechanism of these cleavage reactions, for instance, by modeling the protonation of the ether oxygen followed by nucleophilic attack.

The fluorine-substituted aromatic ring is also of interest for studying nucleophilic aromatic substitution (SNAr) reactions. Theoretical calculations can help in understanding the influence of the electron-withdrawing nitrile group and the electron-donating benzyloxy group on the activation of the C-F bond towards nucleophilic attack. The calculation of molecular electrostatic potential (MEP) maps can visually indicate the electron-rich and electron-poor regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack. researchgate.net

By calculating the energies of transition states and intermediates, computational chemistry allows for a quantitative comparison of different possible reaction mechanisms, thereby elucidating the most probable pathway a reaction will follow. This predictive capability is invaluable for designing new synthetic routes and for understanding the chemical behavior of this compound.

Biological and Medicinal Chemistry Applications

Investigation of Biological Activities

The biological profile of 2-Benzyloxy-6-fluorobenzonitrile itself is not extensively detailed in publicly available research. However, the analysis of related structures and derivatives provides a basis for understanding its potential pharmacological relevance.

Antimicrobial Properties

There is no direct evidence found in the scientific literature detailing the antimicrobial properties of this compound. However, the chemical scaffolds present in the molecule, namely the benzylamine (B48309) and benzonitrile (B105546) moieties, have been investigated in other compounds for such activities.

For instance, benzylamine derivatives have been shown to possess antimicrobial activity, which can be modulated by their physicochemical properties like hydrophobicity. nih.gov The introduction of a benzylamino group has, in some cases, led to more potent antimicrobial effects compared to corresponding amide derivatives. nih.gov Similarly, various newly synthesized benzo and naphthonitrile derivatives have been screened for their antibacterial and antifungal activities. research-nexus.netnih.gov One study reported that (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal properties. research-nexus.netnih.gov Another study on newly synthesized carbazole (B46965) derivatives bearing a fluorinated benzylamine moiety showed effective inhibition of Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov Furthermore, some benzonitrile derivatives have been shown to be toxic to bacterial communities, with Gram-positive bacteria appearing more resistant than Gram-negative strains to certain benzonitriles. frontiersin.org These findings suggest that the benzonitrile and benzyloxy components could contribute to antimicrobial action, warranting future investigation into this compound.

Anticancer Properties

While specific studies on the anticancer properties of this compound are not available, numerous derivatives containing either benzyloxy or fluorobenzonitrile moieties have been evaluated for their cytotoxic effects against various cancer cell lines.

For example, novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and tested for their antiproliferative activity. One of the lead compounds, which contains a benzyloxy group, showed notable activity against several cancer cell lines, including prostate (PC-3), ovarian (HeLa), colon (HCT-116), and breast (MCF-7) cancers. mdpi.com The in silico mechanistic study suggested that the benzyloxy group plays a role in binding to the target protein. mdpi.com

Similarly, derivatives of 5-fluorouracil, a well-known anticancer agent, have been extensively developed to improve efficacy and reduce toxicity. nih.gov The incorporation of fluorine into heterocyclic compounds is a common strategy in the development of anticancer drugs. nih.gov Studies on fluorinated indole (B1671886) derivatives have shown potent and selective inhibition of certain cancer cell lines. nih.gov

The table below summarizes the cytotoxic activities of some heterocyclic compounds containing benzyloxy or benzonitrile moieties, which are structurally related to the subject compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide (Compound 6k) | MCF-7 | 6.93 ± 0.4 | mdpi.com |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide (Compound 6k) | HCT-116 | 10.88 ± 0.8 | mdpi.com |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide (Compound 6k) | HeLa | 9.46 ± 0.7 | mdpi.com |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide (Compound 6k) | PC-3 | 12.17 ± 0.9 | mdpi.com |

| Nicotinonitrile Derivative (Compound 13) | HepG2 | 8.78 ± 0.7 | nih.gov |

| Nicotinonitrile Derivative (Compound 13) | HeLa | 15.32 ± 1.2 | nih.gov |

| Pyrazolopyridine Derivative (Compound 19) | HepG2 | 5.16 ± 0.4 | nih.gov |

| Pyrazolopyridine Derivative (Compound 19) | HeLa | 4.26 ± 0.3 | nih.gov |

| Riluzole (B1680632) Derivative (Compound 4a) | HeLa | 7.76 | researchgate.net |

This table presents data for compounds structurally related to this compound to provide context on the potential anticancer activity of its core moieties.

Effects on Neurological Disorders

There is no direct research on the effects of this compound on neurological disorders. However, compounds with benzyloxy substitutions have been investigated for their neuroprotective effects.

A series of benzyloxy-substituted small molecules have been identified as potent monoamine oxidase B (MAO-B) inhibitors, with potential therapeutic applications in Parkinson's disease. nih.gov Several of these derivatives demonstrated a significant increase in the survival of neuronal cells treated with neurotoxins. nih.gov Furthermore, novel benzyloxy benzamide (B126) derivatives have been discovered as potent neuroprotective agents against ischemic stroke. nih.govbioworld.comdntb.gov.ua One lead compound from this series showed powerful therapeutic effects in animal models of stroke by reducing infarct size and neurological deficits. nih.govbioworld.com

Additionally, riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group, and its analogues are being studied for their neuroprotective mechanisms, primarily through the blockade of voltage-gated sodium channels. nih.govnih.govacs.org The trifluoromethoxy group in riluzole is known to enhance its lipophilicity and ability to cross the blood-brain barrier. mdpi.com While structurally different, the investigation of these related compounds suggests that the benzyloxy and fluoro-substituted aromatic moieties could be relevant for designing molecules with activity in the central nervous system.

Enzyme Inhibition Studies, e.g., Hexokinase

Direct studies on the inhibition of hexokinase by this compound have not been reported. However, there is significant research on benzyloxy-containing compounds as hexokinase inhibitors. Hexokinase 2 (HK2) is a key enzyme in glucose metabolism and is considered a promising target for cancer therapy. mdpi.comfrontiersin.orgmedchemexpress.com

A notable example is benitrobenrazide (BNBZ), a potent inhibitor of hexokinase 2 that contains a benzyloxy moiety. mdpi.comnih.gov Studies on BNBZ and its derivatives have explored their inhibitory activity and biological effects. mdpi.comnih.gov The inhibitory activity of these compounds is influenced by the number and location of hydroxyl groups in their chemical structure. mdpi.comnih.gov Other classes of compounds, such as benzimidazoles, have also been investigated as hexokinase II inhibitors. journaljpri.com A chloromethyl ketone derivative of lactic acid has also been shown to inhibit hexokinase activity in tumor cells. nih.gov

The table below shows the inhibitory concentrations of benitrobenrazide and some related compounds against hexokinase 2.

| Compound | Target | IC50 (µM) | Reference |

| Benitrobenrazide (BNBZ) | Hexokinase 2 | 0.53 ± 0.13 | mdpi.com |

| Fenbendazole | Hexokinase II | 0.29 | journaljpri.com |

| Albendazole | Hexokinase II | 2.5 | journaljpri.com |

| Mebendazole | Hexokinase II | 10 | journaljpri.com |

| Antitumor agent-190 | Hexokinase 2 | - | medchemexpress.com |

| Germicidin B | Hexokinase II | 25.16 | medchemexpress.com |

This table highlights the hexokinase inhibitory activity of compounds, some of which feature a benzyloxy group, providing a rationale for investigating similar activity in this compound.

Non-Nucleoside Reverse Transcriptase Inhibition

There are no specific reports on this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical component of antiretroviral therapy for HIV-1. researchgate.netmdpi.comresearchgate.net The benzonitrile moiety, however, is present in some classes of NNRTIs.

For instance, a series of 2-amino-6-arylsulfonylbenzonitriles have been identified as potent NNRTIs. researchgate.net Docking studies of these derivatives have been performed to understand their binding interactions with the HIV-1 reverse transcriptase. researchgate.net These studies have provided insights into the structural features that are essential for their anti-HIV-1 activity. researchgate.net The development of various NNRTI scaffolds, sometimes through strategies like scaffold hopping, has been a major focus of research to combat drug resistance. nih.govnih.gov The presence of the benzonitrile group in these active compounds suggests that derivatives of this compound could be explored for potential NNRTI activity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Direct structure-activity relationship (SAR) studies for derivatives of this compound are not available in the current literature. However, SAR studies on related classes of compounds can provide valuable insights into how modifications to the core structure might influence biological activity.

For the benzyloxy-containing hexokinase 2 inhibitors, such as benitrobenrazide and its analogues, research has shown that the number and position of hydroxyl groups on the benzylidene moiety significantly impact their inhibitory activity. mdpi.comnih.gov This indicates that substitutions on the benzyloxy ring of this compound could similarly modulate its potential biological effects.

In the context of 2-amino-6-arylsulfonylbenzonitrile NNRTIs, SAR studies have revealed that substituents on the arylsulfonyl moiety play a crucial role in their antiviral potency. researchgate.net This highlights the importance of the substitution pattern on the aromatic rings for biological activity.

Furthermore, in the development of riluzole analogues as sodium-channel blockers, modifications to the 2-position of the benzothiazole (B30560) ring were found to influence their use-dependent inhibitory behavior. nih.govnih.gov This suggests that modifications to the functional groups attached to the core heterocyclic or aromatic system can fine-tune the pharmacological profile.

Mechanisms of Action

Detailed studies elucidating the specific mechanisms of action for this compound are not extensively documented in publicly available literature. However, based on the chemical functionalities present in the molecule, its biological activity would likely stem from its interaction with specific enzymes or receptors. The reactivity and potential for biological interaction are influenced by the electron-withdrawing nature of the nitrile and fluoro groups and the steric and electronic properties of the benzyloxy group.

Drug Discovery and Development Pipeline

The journey of a chemical compound from initial discovery to a potential therapeutic agent is a complex and lengthy process. For a molecule like this compound, this pipeline would involve several critical stages.

A lead compound is a chemical starting point for the development of a new drug. Due to its structural features, this compound and its isomers, such as 4-(benzyloxy)-2-fluorobenzonitrile, are considered to have potential as lead compounds in various therapeutic areas. smolecule.com The combination of a rigid aromatic scaffold with flexible and interactive functional groups provides a foundation for designing molecules with desired biological activities. The process of identifying a lead compound often involves high-throughput screening of chemical libraries against a specific biological target. The fluorinated benzonitrile core is a common motif in many biologically active molecules, suggesting that derivatives of this compound could emerge as hits in such screens.

Once a lead compound is identified, medicinal chemists work to optimize its pharmacological profile. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For this compound, optimization could involve several strategies:

Modification of the Benzyloxy Group: The phenyl ring of the benzyloxy group could be substituted with various functional groups to enhance binding affinity or alter solubility.

Replacement of the Benzyloxy Group: The entire benzyloxy group could be replaced with other alkoxy or aryloxy groups to explore the structure-activity relationship (SAR).

Modification of the Nitrile Group: The nitrile group could be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, to create new interactions with the biological target.

Alteration of the Aromatic Ring Substitution: Additional substituents could be introduced onto the benzonitrile ring to fine-tune the electronic properties and metabolic stability of the molecule.

The following table summarizes potential modifications and their rationale:

| Modification Site | Potential Modification | Rationale for Optimization |

| Benzyloxy Phenyl Ring | Introduction of polar groups (e.g., -OH, -COOH) | Improve solubility and introduce new hydrogen bonding interactions. |

| Benzyloxy Phenyl Ring | Introduction of lipophilic groups (e.g., -CH3, -Cl) | Enhance membrane permeability and hydrophobic interactions. |

| Ether Linkage | Replacement with thioether or amine linkage | Alter bond angles and electronic properties. |

| Nitrile Group | Conversion to tetrazole | Serve as a bioisostere with different metabolic stability. |

| Benzene (B151609) Ring | Introduction of a second fluoro group | Increase metabolic stability and binding affinity through halogen bonding. |

Applications in Radiochemistry and Radiotracer Development

The presence of a fluorine atom in this compound makes it and its derivatives interesting candidates for the development of radiotracers for Positron Emission Tomography (PET).

PET is a powerful molecular imaging technique that uses radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The relatively long half-life (109.7 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for PET imaging. nih.gov The development of ¹⁸F-labeled radiotracers often involves the use of prosthetic groups, which are small molecules that are first radiolabeled with ¹⁸F and then conjugated to a larger biomolecule. nih.gov

For a molecule like this compound, several ¹⁸F-labeling strategies could be envisioned:

Nucleophilic Substitution: A common method for introducing ¹⁸F is through nucleophilic substitution of a leaving group (e.g., nitro, trimethylammonium, or sulfonate esters) on an aromatic ring with [¹⁸F]fluoride. A precursor to an analogue of this compound could be designed with such a leaving group at a suitable position.

Isotopic Exchange: While less common due to lower specific activity, direct isotopic exchange of the stable ¹⁹F with ¹⁸F could be a potential, though challenging, route.

The synthesis of an ¹⁸F-labeled analogue of this compound for PET imaging would require a multi-step process. A typical synthetic route would involve the preparation of a suitable precursor molecule that can be readily radiolabeled with [¹⁸F]fluoride in the final step.

For example, a precursor could be synthesized where the fluorine atom is replaced by a nitro group or a halogen like bromine or iodine. This precursor would then be subjected to nucleophilic aromatic substitution with K[¹⁸F]F/Kryptofix 2.2.2 complex to yield the desired ¹⁸F-labeled tracer. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve high radiochemical yield and purity.

The following table outlines a hypothetical two-step process for the synthesis of an ¹⁸F-labeled analogue:

| Step | Description | Key Reagents | Purpose |

| 1 | Synthesis of Labeling Precursor | 2-Hydroxy-6-nitrobenzonitrile, Benzyl (B1604629) bromide | To create a molecule with a suitable leaving group (nitro group) for subsequent fluorination. |

| 2 | Nucleophilic Radiofluorination | K[¹⁸F]F, Kryptofix 2.2.2, Precursor from Step 1 | To introduce the ¹⁸F-label onto the aromatic ring via displacement of the nitro group. |

This approach would yield an ¹⁸F-labeled version of this compound, which could then be evaluated for its potential as a PET imaging agent for specific biological targets.

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

2-Benzyloxy-6-fluorobenzonitrile serves as a crucial intermediate in multi-step synthetic pathways. Its nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a wide array of molecular derivatives. The presence of the fluorine atom can influence the electronic properties and reactivity of the molecule, often enhancing its utility in specific synthetic transformations. Chemical suppliers highlight its role as a key intermediate for research and development in the pharmaceutical and agricultural sectors.

Building Block for Complex Molecules

As a chemical building block, this compound provides a foundational scaffold upon which more complex molecular structures can be assembled. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. The diverse reactivity of its functional groups allows for the systematic and controlled addition of other molecular fragments, leading to the construction of intricate and functionally diverse molecules. Several chemical suppliers categorize this compound as a building block for organic synthesis. achemblock.com

Precursor for Pharmaceutical Intermediates

The synthesis of pharmacologically active compounds often involves the use of specialized intermediates. While direct synthesis examples starting from this compound are not extensively detailed in publicly available research, the structurally related 2-fluorobenzonitriles are known precursors to quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that form the core of many pharmaceuticals with a broad range of activities, including anticancer properties. This structural similarity strongly suggests the potential of this compound as a precursor for novel quinazoline-based pharmaceutical intermediates.

| Precursor Family | Resulting Pharmaceutical Core | Potential Therapeutic Area |

|---|---|---|

| 2-Fluorobenzonitriles | Quinazolines | Oncology |

Applications in Agrochemical Synthesis

In the field of agrochemicals, the development of new fungicides, herbicides, and insecticides is crucial for crop protection. A patent for benzyloxy-substituted aromatics describes their utility as fungicides, indicating a potential application for this compound in the synthesis of new crop protection agents. google.comgoogle.com The presence of the benzyloxy group in the molecule aligns with the structural motifs found in this class of patented fungicides.

Potential in Material Science Applications

The field of material science is increasingly looking towards specialized organic molecules to create materials with novel electronic and optical properties. Organofluorine compounds and benzonitrile (B105546) derivatives are at the forefront of this research. researchgate.netnih.govnbinno.com

Fluorinated benzonitrile compounds are being explored for their applications in organic light-emitting diodes (OLEDs). rsc.org These molecules can exhibit properties like thermally activated delayed fluorescence (TADF), which is crucial for enhancing the efficiency of OLED devices. rsc.org Furthermore, carbazole-benzonitrile derivatives have been investigated as host materials in blue phosphorescent OLEDs. rsc.org

The incorporation of fluorine into organic materials can also lead to enhanced thermal and oxidative stability. rsc.org Given these trends, this compound, as a fluorinated benzonitrile derivative, represents a promising candidate for the development of new materials with tailored optoelectronic properties.

| Material Class | Potential Application | Key Property |

|---|---|---|

| Fluorinated Benzonitriles | Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) |

| Carbazole-Benzonitriles | OLED Host Materials | Bipolar Charge Transport |

| Organofluorine Polymers | High-Performance Plastics | Thermal and Oxidative Stability |

Advanced Topics and Future Research Directions

Development of Novel Synthetic Methodologies

The synthesis of aromatic nitriles is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient, sustainable, and cost-effective methods. organic-chemistry.orgresearchgate.netnih.govresearchgate.net Future research in the synthesis of 2-Benzyloxy-6-fluorobenzonitrile and its derivatives could focus on the following areas:

Green Synthesis Approaches: Traditional methods for synthesizing benzonitriles can involve harsh conditions and toxic reagents. rsc.orgresearchgate.netrsc.org Future methodologies are likely to focus on "green chemistry" principles, such as the use of ionic liquids as recyclable reaction media, which can also act as catalysts and aid in product separation. rsc.orgresearchgate.netrsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can reduce waste, energy consumption, and reaction time. rsc.org

Catalytic Systems: Research into novel catalytic systems is a promising avenue. This includes the use of earth-abundant metals as catalysts to replace more expensive and toxic heavy metals. organic-chemistry.org Photocatalysis, which uses light to drive chemical reactions, offers a milder and more environmentally friendly alternative to traditional thermal methods. organic-chemistry.org

Alternative Cyanide Sources: A significant challenge in nitrile synthesis is the use of highly toxic cyanide sources. nih.gov Future research will likely explore the use of non-metallic and less toxic cyano-group sources to improve the safety and environmental profile of the synthesis. nih.govresearchgate.net

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Green Synthesis | Use of ionic liquids, one-pot reactions, alternative solvents. | Reduced environmental impact, improved safety, increased efficiency. |

| Novel Catalysis | Earth-abundant metal catalysts, photocatalysis. | Lower cost, milder reaction conditions, unique reactivity. |

| Alternative Reagents | Non-metallic cyanide sources. | Enhanced safety, reduced toxicity of waste streams. |

Exploration of New Biological Targets

The benzonitrile (B105546) moiety is present in a number of approved pharmaceutical agents, and fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. acs.org Consequently, this compound and its derivatives are of interest for their potential biological activities.

Antimicrobial and Antifungal Agents: Structurally related compounds containing a benzyloxy moiety have been investigated for their antimicrobial and antimycobacterial properties. nih.gov A study on quinoline derivatives with a substituted benzyloxy group showed significant activity against various bacterial and fungal strains, including Mycobacterium tuberculosis. nih.gov Future research could involve screening this compound and its analogs against a panel of clinically relevant pathogens to identify potential new anti-infective agents.

Anticancer Therapeutics: Benzonitrile derivatives have been explored for their potential as anticancer drugs. google.com The nitrile group can act as a hydrogen bond acceptor, interacting with biological targets such as enzymes and receptors involved in cancer pathways. The presence of the fluorine atom can enhance the compound's ability to cross cell membranes and improve its pharmacokinetic profile. acs.orgnih.gov In silico studies on similar compounds have suggested potential efficacy against cancer-related proteins. cu.ac.bd

Enzyme Inhibition: The benzonitrile scaffold is a versatile starting point for the design of enzyme inhibitors. For example, derivatives of benzonitrile have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid and implicated in conditions like gout. researchgate.net The specific stereoelectronic properties of this compound could be exploited to design selective inhibitors for a range of enzymes.

| Potential Biological Target | Rationale for Investigation | Examples of Related Research |

| Bacteria and Fungi | Structural similarities to known antimicrobial agents. | Quinolone derivatives with benzyloxy groups showing antimycobacterial activity. nih.gov |

| Cancer Cell Lines | Benzonitrile is a common scaffold in anticancer compounds. | General antitumor activity of benzonitrile compounds. google.com |

| Enzymes (e.g., Xanthine Oxidase) | The nitrile group can participate in binding to active sites. | Benzonitrile derivatives as potential xanthine oxidase inhibitors. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. researchgate.netnih.govzenodo.orgmdpi.comnih.gov These computational tools can be applied to accelerate the development of new drugs based on the this compound scaffold.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. zenodo.org These models can then be used to screen virtual libraries of this compound derivatives to identify those with the highest probability of being active against a specific biological target. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. nih.gov

De Novo Drug Design: Generative AI models can be used for de novo drug design, which involves creating entirely new molecules with desired properties. nih.govmdpi.com By providing the model with the this compound core and a set of desired pharmacological properties, it can generate novel derivatives that are optimized for activity, selectivity, and pharmacokinetic profiles.

ADMET Prediction: A major challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates. AI and ML models can be used to predict these properties early in the drug discovery process, allowing researchers to prioritize compounds with favorable ADMET profiles and reducing the risk of late-stage failures.

Nanotechnology Applications

The unique physicochemical properties of fluorinated organic compounds suggest potential applications in nanotechnology, although this is a largely unexplored area for this compound itself.

Drug Delivery Systems: Nanoparticles, liposomes, and other nanocarriers are being developed to improve the delivery of therapeutic agents to their target sites in the body. The properties of this compound, such as its lipophilicity, could be leveraged in the design of nanoformulations for targeted drug delivery.

Advanced Materials: Benzonitrile-containing molecules have been used in the development of advanced materials, such as those for organic light-emitting diodes (OLEDs). nbinno.com The specific electronic properties conferred by the fluorine and benzyloxy groups could make derivatives of this compound interesting candidates for new functional materials at the nanoscale.

Environmental Impact and Sustainable Synthesis

The environmental impact of chemical synthesis is a growing concern, and there is a strong drive towards the development of more sustainable processes. mgesjournals.com

Lifecycle Assessment: A key area of future research will be to assess the environmental footprint of synthesizing this compound and related compounds. This involves evaluating the toxicity of starting materials and reagents, the energy consumption of the process, and the generation of waste products.

Biodegradability: Understanding the fate of this compound in the environment is crucial. Research into its biodegradability and potential for bioaccumulation will be important for assessing its long-term environmental impact.

Sustainable Synthetic Routes: As discussed in section 7.1, a major focus of future research will be the development of sustainable synthetic methods. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic processes that minimize waste. researchgate.net The principles of green chemistry will be central to the future production of this and other fine chemicals. mgesjournals.com

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyloxy-6-fluorobenzonitrile?

- Methodological Answer : The synthesis typically involves benzylation of a hydroxyl precursor. For example:

Start with 2-hydroxy-6-fluorobenzonitrile (or a halogenated derivative like 2-bromo-6-fluorobenzonitrile ).

React with benzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (DMF or THF) at 60–80°C for 6–12 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

- Key Considerations : Ensure complete substitution of the hydroxyl/halogen group and monitor reaction progress using TLC. Similar protocols are inferred from structurally related compounds like 2-fluoro-6-methoxybenzonitrile .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR :

- Benzyloxy protons appear as a singlet (~δ 5.0–5.2 ppm).

- Fluorine substituent causes splitting in aromatic protons (e.g., para-fluorine induces coupling constants of ~8–10 Hz).

- IR Spectroscopy : Nitrile group absorbs at ~2200–2250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ confirms molecular weight.

- Reference data from PubChem entries for analogous fluorinated benzonitriles .

Q. What are the key challenges in purifying this compound?

- Methodological Answer :

- Solubility Issues : Low solubility in non-polar solvents may require gradient elution in chromatography.

- By-Product Removal : Unreacted benzyl bromide or hydroxyl precursor can co-elute; use preparative HPLC for high-purity isolation (>97%) .

- Crystallization : Recrystallization from ethanol/water mixtures improves purity but may require optimization due to fluorine’s steric effects.

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Methodological Answer :

- Solvent Selection : DMF improves reaction kinetics but may increase side reactions; THF offers milder conditions.

- Base Optimization : Use NaH for faster benzylation vs. K₂CO₃ for better selectivity.

- Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time (2–4 hours) .

- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) enhance benzylation efficiency.

- Yield Contradictions : Discrepancies in literature (e.g., 60–90% yields) often arise from residual moisture or competing elimination pathways; rigorous drying of reagents is critical .

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the nitrile group for nucleophilic addition (e.g., hydrolysis to carboxylic acids) but deactivates the aromatic ring toward electrophilic substitution.

- Suzuki Coupling : Convert the nitrile to a boronate ester (via Miyaura borylation) for cross-coupling with aryl halides. Example:

React with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst, KOAc, 80°C).

Use the boronate intermediate in Suzuki-Miyaura reactions to access biaryl derivatives .

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Compare results across assays (e.g., enzyme inhibition vs. cellular uptake).

- Structural Confirmation : Ensure derivatives are characterized via X-ray crystallography or 2D NMR to rule out regioisomeric impurities .

- Meta-Analysis : Replicate studies under standardized conditions (pH, solvent, temperature) to isolate variables causing discrepancies .

Applications in Advanced Research

Q. What role does this compound play in designing liquid crystal materials?